molecular formula C8H2BrCl2IN2 B15364606 7-Bromo-2,4-dichloro-6-iodoquinazoline

7-Bromo-2,4-dichloro-6-iodoquinazoline

カタログ番号: B15364606
分子量: 403.83 g/mol
InChIキー: YMTQLBMNOFKZLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2,4-dichloro-6-iodoquinazoline is a useful research compound. Its molecular formula is C8H2BrCl2IN2 and its molecular weight is 403.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2,4-dichloro-6-iodoquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,4-dichloro-6-iodoquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H2BrCl2IN2

分子量

403.83 g/mol

IUPAC名

7-bromo-2,4-dichloro-6-iodoquinazoline

InChI

InChI=1S/C8H2BrCl2IN2/c9-4-2-6-3(1-5(4)12)7(10)14-8(11)13-6/h1-2H

InChIキー

YMTQLBMNOFKZLQ-UHFFFAOYSA-N

正規SMILES

C1=C2C(=CC(=C1I)Br)N=C(N=C2Cl)Cl

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2,4-dichloro-6-iodoquinazoline: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7-Bromo-2,4-dichloro-6-iodoquinazoline (CAS 2771459-71-1) is a highly specialized chemical entity with limited direct representation in published literature. This guide, therefore, synthesizes information from closely related polysubstituted quinazoline analogs and established principles of heterocyclic chemistry to provide a comprehensive technical overview. The proposed synthesis and reactivity pathways are based on established, validated chemical transformations for this class of compounds.

Introduction: The Quinazoline Core as a Privileged Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and multiple points for functionalization have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets.[2] Numerous quinazoline derivatives have been successfully developed into therapeutic agents for conditions ranging from cancer and hypertension to microbial infections.[1][3]

The subject of this guide, 7-Bromo-2,4-dichloro-6-iodoquinazoline, represents a highly functionalized and synthetically versatile iteration of this core. The strategic placement of four distinct halogen atoms—two reactive chlorine atoms and two different aryl halides (bromine and iodine)—creates a molecule with immense potential as an intermediate for constructing complex molecular architectures and libraries of potential drug candidates. This document will explore the structural attributes, a proposed synthetic pathway, the unique reactivity, and the potential applications of this powerful building block.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's properties is critical for its application in synthesis.

PropertyValueSource
CAS Number 2771459-71-1N/A
Molecular Formula C₈H₂BrCl₂IN₂Calculated
Molecular Weight 447.83 g/mol Calculated
Appearance Predicted: Off-white to yellow solidInferred
Solubility Predicted: Soluble in DCM, Chloroform, DMF, DMSO; Poorly soluble in water and alcoholsInferred

Structural Insights: The reactivity of 7-Bromo-2,4-dichloro-6-iodoquinazoline is dictated by the electronic nature of its distinct halogen substituents.

  • Positions 2 and 4 (Dichloro): The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the Meisenheimer complex intermediate. The C4-Cl bond is generally more reactive than the C2-Cl bond, allowing for sequential and regioselective substitution.[4]

  • Positions 6 and 7 (Iodo and Bromo): The iodine at C6 and bromine at C7 on the benzene ring are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Crucially, the carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bond. This reactivity difference enables highly selective, stepwise functionalization of the benzene portion of the scaffold.

Proposed Synthesis Strategy

A robust and logical synthetic route is paramount for the practical application of this building block. The following multi-step synthesis is proposed based on well-documented procedures for analogous haloquinazolines.[5][6][7]

The overall strategy involves the construction of the quinazolinedione core from a suitably substituted anthranilic acid, followed by chlorination to yield the target compound.

Synthesis_Workflow A 2-Amino-4-bromo-5-iodobenzoic acid B 7-Bromo-6-iodo-1H,3H-quinazolinedione A->B Formamide or Urea, Heat C 7-Bromo-2,4-dichloro-6-iodoquinazoline B->C POCl₃, N,N-Dimethylaniline Reflux

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Bromo-6-iodo-1H,3H-quinazolinedione

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromo-5-iodobenzoic acid (1.0 eq).

  • Add formamide (20 eq) as both a reagent and solvent.[8]

  • Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Add water to the flask and stir to break up the solid mass.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 7-Bromo-6-iodo-1H,3H-quinazolinedione.

Causality: The high-temperature reaction with formamide facilitates the cyclization of the anthranilic acid into the stable quinazolinedione ring system. Formamide serves as the source for the two additional carbon atoms required for the pyrimidine ring.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-6-iodoquinazoline

  • In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 7-Bromo-6-iodo-1H,3H-quinazolinedione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).[4][7]

  • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).[4]

  • Heat the mixture to reflux (approx. 105 °C) and maintain for 5-8 hours. The reaction should become a clear solution as it progresses.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the concentrated reaction residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.

  • The pH will be highly acidic. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached.

  • Collect the solid precipitate by vacuum filtration, wash extensively with water until the filtrate is neutral.

  • Dry the product in a vacuum oven to yield 7-Bromo-2,4-dichloro-6-iodoquinazoline.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. In the presence of a base catalyst like N,N-dimethylaniline, it converts the ketone and amide functionalities of the quinazolinedione into the corresponding chlorides, yielding the highly reactive 2,4-dichloroquinazoline product.[7][9]

Reactivity and Synthetic Utility

The primary value of 7-Bromo-2,4-dichloro-6-iodoquinazoline lies in its capacity for predictable and regioselective downstream functionalization.

Reactivity_Pathways cluster_main 7-Bromo-2,4-dichloro-6-iodoquinazoline cluster_snar SNAr at C2/C4 cluster_coupling Cross-Coupling at C6/C7 Main Quinazoline Core C2-Cl, C4-Cl C6-I, C7-Br SNAr_C4 Selective C4 Substitution (R-NH₂, R-OH, R-SH) Low Temp. Main->SNAr_C4 1. Nu⁻ CC_C6 Selective C6 Coupling (Suzuki, Sonogashira, etc.) C-I Bond Activation Main->CC_C6 3. Pd(0), R-B(OH)₂ SNAr_C2 C2 Substitution (R'-NH₂, R'-OH, R'-SH) Higher Temp. SNAr_C4->SNAr_C2 2. Nu'⁻, Δ CC_C7 C7 Coupling C-Br Bond Activation CC_C6->CC_C7 4. Pd(0), R'-B(OH)₂

Caption: Regioselective functionalization pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at C2 and C4 are readily displaced by a variety of nucleophiles. This reaction is the cornerstone of synthesizing many kinase inhibitors.[8]

  • Selective C4 Substitution: By controlling the reaction temperature (typically 0 °C to room temperature), nucleophiles such as primary amines (e.g., aniline derivatives) will selectively displace the more reactive C4-chloro group.[4]

  • C2 Substitution: Subsequent substitution at the C2 position can be achieved by using a different (or the same) nucleophile, often requiring higher temperatures (reflux) to overcome the lower reactivity of this position.

Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-I and C-Br bonds allows for a programmed, site-selective introduction of complexity.

  • Selective C6 Functionalization (C-I bond): Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination) will preferentially react at the C6-iodo position.[10] This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this site while leaving the C7-bromo position intact for a subsequent reaction.

  • C7 Functionalization (C-Br bond): Once the C6 position has been functionalized, more forcing or specifically tailored catalytic conditions can be employed to engage the less reactive C7-bromo bond in a second cross-coupling reaction.

This orthogonal reactivity makes the molecule an exceptionally powerful tool for building diversity-oriented libraries for high-throughput screening.

Potential Applications in Drug Discovery

The structural motifs accessible from 7-Bromo-2,4-dichloro-6-iodoquinazoline are prevalent in numerous classes of biologically active compounds.

  • Kinase Inhibitors: The 4-anilinoquinazoline core is the defining feature of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib.[8][11] The subject compound is an ideal precursor for novel analogs, where the C6 and C7 positions can be decorated with various solubilizing or target-engaging groups to improve potency, selectivity, and pharmacokinetic properties.[12]

  • Anticancer Agents: Beyond EGFR, the quinazoline scaffold has been implicated in the inhibition of numerous other kinases and biological pathways relevant to oncology.[3][13] The ability to rapidly generate diverse substitution patterns allows for exploration of structure-activity relationships (SAR) against a wide range of cancer cell lines.[12][14]

  • Anti-Inflammatory and CNS Agents: Substituted quinazolines have also shown promise as anti-inflammatory and central nervous system (CNS) active agents.[2][15] The halogenated benzene ring provides a template for creating compounds with tailored lipophilicity and polarity, which are critical for CNS penetration and optimizing anti-inflammatory activity.

Conclusion

While specific data for 7-Bromo-2,4-dichloro-6-iodoquinazoline remains unpublished, its molecular architecture positions it as a high-value, advanced intermediate for chemical and pharmaceutical research. Its four distinct, orthogonally reactive halogen handles provide a blueprint for the efficient and controlled synthesis of complex, multi-functionalized molecules. The proposed synthetic route is robust and based on established chemical precedent. The true potential of this compound lies in its ability to serve as a versatile platform for the discovery of next-generation therapeutics, particularly in the fields of oncology and inflammation. Researchers equipped with this scaffold can systematically explore chemical space to develop novel compounds with enhanced biological activity and drug-like properties.

References

  • Vertex AI Search. (n.d.). Time in Pasuruan, ID. Retrieved February 12, 2026.
  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
  • ResearchGate. (n.d.). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)
  • MDPI. (2022).
  • (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • ACS Publications. (n.d.). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)
  • Guidechem. (n.d.). What is the synthesis method of 4-Chloro-6-iodoquinazoline?.
  • ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis.
  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Patsnap. (n.d.). Method for synthesizing 7-bromo-6-chloro-4-quinazolinone.
  • Advanced ChemBlocks. (n.d.). 7-bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline.
  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one.
  • Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • PubMed. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research.
  • MDPI. (n.d.).
  • PMC. (2024).
  • ResearchGate. (n.d.). (PDF)

Sources

7-Bromo-2,4-dichloro-6-iodoquinazoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Orthogonal Scaffolding for Kinase Inhibitor Discovery

Executive Summary

7-Bromo-2,4-dichloro-6-iodoquinazoline represents a pinnacle of "molecular lego" design in medicinal chemistry. Unlike standard quinazolines, this tetra-functionalized scaffold offers four distinct reactive sites (


), each with a unique activation threshold. This guide details the structural properties, synthesis, and chemoselective functionalization strategies that allow researchers to utilize this molecule as a core hub for Diversity-Oriented Synthesis (DOS) .

By leveraging the differential reactivity of the halogen substituents (I > Br > Cl) and the electronic asymmetry of the pyrimidine ring (C4 > C2), scientists can sequentially introduce four different pharmacophores with high regiocontrol.

Chemical Structure & Physicochemical Properties[1][2]

The molecule comprises a fused benzene and pyrimidine ring system (quinazoline) decorated with three distinct halogens. The electronic environment is heavily electron-deficient due to the cumulative inductive effects of the halogens and the nitrogen atoms.

Table 1: Physicochemical Profile
PropertyValue (Predicted)Notes
Formula

Molecular Weight 404.83 g/mol Heavy atom count facilitates X-ray crystallography phasing.
ClogP ~4.5 - 5.0Highly lipophilic; requires polar solvents (DMF/DMSO) for reactions.
Topological Polar Surface Area ~25.8

Low TPSA suggests good membrane permeability potential.
H-Bond Donors/Acceptors 0 / 2Purely acceptor-driven H-bonding capability.
Appearance Pale yellow/off-white solidTypical for polyhalogenated heterocycles.
Structural Reactivity Analysis
  • C4-Position (Cl): The most electrophilic site. The nitrogen at N3 activates C4 for Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C2-Position (Cl): Less electrophilic than C4. Substitution here typically requires higher temperatures or stronger nucleophiles, allowing for differentiation from C4.

  • C6-Position (I): The "softest" halogen. Highly reactive toward Palladium (0) oxidative addition. Ideal for the first metal-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C7-Position (Br): Less reactive than C6-Iodine but more reactive than C2-Chlorine in metal catalysis. Can be engaged after the iodine is consumed.

Orthogonal Functionalization Strategy

The core value of this scaffold is the ability to perform sequential functionalization . The diagram below illustrates the logic flow for building complex libraries.

ReactivityMap Core 7-Bromo-2,4-dichloro- 6-iodoquinazoline Step1 Step 1: C4 Substitution (SNAr, 0°C - RT) Core->Step1 Most Reactive (Cl) Step2 Step 2: C6 Coupling (Suzuki/Sonogashira, Pd(0)) Step1->Step2 Most Reactive Metal Site (I) Step3 Step 3: C7 Coupling (Suzuki/Buchwald, High Temp) Step2->Step3 Secondary Metal Site (Br) Step4 Step 4: C2 Substitution (SNAr, Reflux) Step3->Step4 Least Reactive (Cl)

Figure 1: The chemoselective hierarchy allows for a programmable assembly of substituents.

Synthetic Protocols

Core Synthesis (Retro-synthesis)

The synthesis typically begins with 2-amino-4-bromo-5-iodobenzoic acid .

  • Cyclization: Reaction with urea or formamide yields the quinazoline-2,4-dione intermediate.

  • Chlorination: Treatment with phosphorus oxychloride (

    
    ) and a tertiary amine base (e.g., 
    
    
    
    -diethylaniline) converts the dione to the 2,4-dichloro derivative.

Critical Note: The presence of Iodine requires care during the


 step. Excessive heating or acidic stress can lead to de-iodination.
Protocol: Regioselective C4-Amination ( )

This protocol demonstrates the selective displacement of the C4-chloride with an aniline derivative, a common first step in kinase inhibitor synthesis (e.g., Gefitinib/Erlotinib analogs).

Reagents:

  • 7-Bromo-2,4-dichloro-6-iodoquinazoline (1.0 eq)

  • Aniline derivative (0.95 eq) — Slight deficit prevents bis-substitution.

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Isopropanol (iPrOH) or Dichloromethane (DCM).

Methodology:

  • Dissolution: Dissolve the quinazoline core in iPrOH (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     followed by the dropwise addition of the aniline nucleophile.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 3:1). The C4 product usually appears as a more polar spot than the starting material but less polar than the C2,C4-bis-product.

  • Work-up:

    • If solid precipitates: Filter the solid, wash with cold iPrOH and water.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over

      
      .
      
  • Validation:

    
     NMR should show the loss of symmetry (if applicable) and the integration of the aniline protons. The C2-Cl remains intact.
    
Protocol: C6-Selective Suzuki Coupling

Following C4 functionalization, the C6-Iodine is targeted.

Reagents:

  • C4-substituted intermediate (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane.

Methodology:

  • Degassing: Combine solvent and base in a reaction vial and sparge with Argon for 10 minutes.

  • Assembly: Add the intermediate, boronic acid, and Pd catalyst.

  • Reaction: Heat to 60–80°C. Caution: Do not exceed 90°C to avoid premature activation of the C7-Bromine.

  • Monitoring: HPLC/LC-MS is preferred to detect trace de-halogenation byproducts.

  • Purification: Silica gel chromatography.

Mechanistic Insights & Troubleshooting

The "Halogen Dance" Risk

In polyhalogenated systems, particularly with iodine, basic conditions can sometimes trigger halogen migration (halogen dance).

  • Prevention: Use mild bases (Carbonates/Phosphates) rather than strong alkoxides (

    
    ) during the cross-coupling steps.
    
Regioselectivity Control (C4 vs C2)

The selectivity is driven by the LUMO coefficient magnitude. The C4 position has a higher coefficient, making it the "harder" electrophile.

  • Troubleshooting: If C2 substitution is observed (bis-addition), lower the reaction temperature to -10°C and ensure the nucleophile is added slowly.

SynthesisFlow Start Start: 2-Amino-4-bromo-5-iodobenzoic acid Dione Intermediate: Quinazoline-2,4-dione (Cyclization with Urea) Start->Dione Urea, 180°C Chlorination Chlorination: POCl3, Reflux (Forms 2,4-dichloro core) Dione->Chlorination POCl3, PhNEt2 SNAr Step 1: C4-Selective SNAr (Nucleophile addition) Chlorination->SNAr R-NH2, 0°C Coupling Step 2: C6-Selective Coupling (Pd-catalyzed) SNAr->Coupling R-B(OH)2, Pd(0)

Figure 2: Synthetic workflow from anthranilic acid precursor to functionalized scaffold.

Safety & Handling

  • Potency: As a kinase inhibitor scaffold, treat all derivatives as potentially bioactive. Use a fume hood and double-gloving.

  • Lachrymator Potential: Halogenated pyrimidines can be irritating to mucous membranes.

  • Waste: Segregate halogenated organic waste.

References

  • Joubert, J. et al. (2020).[1] Synthesis and SAR of quinazoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

  • PubChem. (2025).[3] Compound Summary: 6-Bromo-2,4-dichloroquinazoline.[3] National Library of Medicine.

  • Wang, Y. et al. (2022).[1] Quinazoline-Assisted ortho-Halogenation with N-Halosuccinimides through Pd(II)-Catalyzed C-H Activation. European Journal of Organic Chemistry.

  • ChemScene. (2024). Product Data: 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline.[4][5][6][7][8]

Sources

Molecular weight and formula of 7-Bromo-2,4-dichloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes 7-Bromo-2,4-dichloro-6-iodoquinazoline , a highly functionalized heterocyclic scaffold. Unlike standard quinazolines, this molecule presents a "programmable" reactivity profile due to the presence of three distinct halogen types (Cl, Br, I) at four specific positions.

For drug development professionals, this molecule is not merely a final compound but a high-value divergent intermediate . Its structural logic allows for orthogonal functionalization: nucleophilic aromatic substitution (SNAr) at the pyrimidine ring (C4/C2) and palladium-catalyzed cross-couplings at the benzenoid ring (C6/C7). This guide provides the definitive physicochemical data, synthetic pathways, and reactivity maps required to utilize this scaffold in structure-activity relationship (SAR) campaigns.

Physicochemical Characterization

Precise molecular weight determination is critical for this compound due to the complex isotopic signatures of chlorine and bromine. Standard "average" molecular weights are insufficient for high-resolution mass spectrometry (HRMS) validation.

Fundamental Constants
PropertyValueNotes
Chemical Formula C₈H₂BrCl₂IN₂
Average Molecular Weight 403.83 g/mol Used for stoichiometry/weighing.
Monoisotopic Mass 401.7823 Da Calculated using ⁷⁹Br, ³⁵Cl, ¹²⁷I.
Exact Mass (Most Abundant) 403.780 Da Corresponds to the M+2 peak (see Isotopic Pattern).
Physical State Solid (Pale Yellow)Halogenated quinazolines are typically chromogenic.
Solubility Profile DMSO, DMF, DCMPoor solubility in water/alcohols due to lipophilicity.
Isotopic Pattern & Mass Spectrometry Validation

The presence of two chlorine atoms and one bromine atom creates a distinct "fingerprint" in the mass spectrum.[1] Unlike standard organic molecules where the M peak is the base peak, this molecule exhibits a 9:15:7:1 intensity distribution.

  • Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) [1]

  • Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) [1]

  • Iodine (¹²⁷I = 100%)

Theoretical MS Peak Distribution:

PeakMass (m/z)Relative IntensityComposition
M 401.8~60%³⁵Cl₂, ⁷⁹Br
M+2 403.8 100% (Base) (³⁵Cl³⁷Cl, ⁷⁹Br) + (³⁵Cl₂, ⁸¹Br)
M+4 405.8~46%(³⁷Cl₂, ⁷⁹Br) + (³⁵Cl³⁷Cl, ⁸¹Br)
M+6 407.8~7%³⁷Cl₂, ⁸¹Br

Analyst Note: When setting up LC-MS triggers for purification, target the M+2 (403.8) ion, as it is statistically the most abundant species.

Synthetic Architecture

The synthesis of 7-Bromo-2,4-dichloro-6-iodoquinazoline requires a disciplined approach to regioselectivity, particularly during the iodination of the precursor.

Retrosynthetic Logic

The most robust route constructs the quinazoline core from a substituted anthranilic acid derivative. The 2,4-dichloro functionality is installed last via deoxychlorination of the corresponding quinazoline-2,4-dione.

G Target 7-Bromo-2,4-dichloro-6-iodoquinazoline Dione 7-Bromo-6-iodoquinazoline-2,4(1H,3H)-dione Dione->Target Deoxychlorination (POCl3, PhNMe2) Acid 2-Amino-4-bromo-5-iodobenzoic acid Acid->Dione Cyclization (Urea, 180°C) Start 2-Amino-4-bromobenzoic acid Start->Acid Regioselective Iodination (NIS or ICl)

Figure 1: Retrosynthetic pathway emphasizing the construction of the halogenated core.

Detailed Synthetic Protocol

Step 1: Regioselective Iodination

  • Precursor: 2-Amino-4-bromobenzoic acid.

  • Reagent: N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) in acetic acid.

  • Mechanism: The amino group directs the electrophilic iodine to the para position (C5 of the benzene ring). This becomes C6 in the final quinazoline.

  • Validation: 1H NMR must show two singlets (para-relationship) for the aromatic protons.

Step 2: Cyclization to the Dione

  • Reagents: Urea (excess) or Potassium cyanate.

  • Conditions: Melt fusion at 160–180°C or reflux in acetic acid.

  • Outcome: Formation of 7-Bromo-6-iodoquinazoline-2,4(1H,3H)-dione.

  • Checkpoint: The product should be a high-melting solid (>250°C) with very poor solubility.

Step 3: Chlorination (The Critical Step)

  • Reagents: Phosphorus oxychloride (POCl₃) + N,N-Dimethylaniline (catalyst/base).

  • Conditions: Reflux (105°C) for 4–16 hours.

  • Safety Protocol: POCl₃ is corrosive and reacts violently with water. Quench the reaction mixture slowly into crushed ice/ammonia to prevent hydrolysis of the reactive C4-Cl bond.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is prone to hydrolysis on silica if left too long.

Chemoselectivity & Functionalization Map

The value of this molecule lies in its orthogonal reactivity . The four halogenated positions react in a distinct, predictable order, allowing for the sequential assembly of complex drugs (e.g., EGFR inhibitors).

Reactivity Hierarchy
  • C4-Cl (SNAr): Most reactive. Displaced by amines, alkoxides, or thiols at RT or mild heat.

  • C6-I (Pd-Coupling): Most reactive for metal catalysis (Suzuki, Sonogashira). The C-I bond is weaker than C-Br.

  • C7-Br (Pd-Coupling): Reacts after the C-I bond is utilized. Requires slightly higher temperatures or more active catalysts.

  • C2-Cl (SNAr): Least reactive electrophile. Requires high heat or strong nucleophiles to displace.

Reactivity Center 7-Bromo-2,4-dichloro- 6-iodoquinazoline SNAr1 1. S_NAr (C4) Nucleophilic Attack Center->SNAr1 Most Reactive (Cl @ C4) Pd1 2. Pd-Coupling (C6) (Suzuki/Sonogashira) SNAr1->Pd1 Step 2 (I @ C6) Pd2 3. Pd-Coupling (C7) (Suzuki/Buchwald) Pd1->Pd2 Step 3 (Br @ C7) SNAr2 4. S_NAr (C2) (High Temp) Pd2->SNAr2 Final Step (Cl @ C2)

Figure 2: The "Programmed" Reactivity Cascade. The molecule allows sequential modification starting from the C4 position.[2]

Application in Drug Discovery
  • Kinase Inhibition: The C4 position is typically substituted with an aniline to mimic ATP binding (e.g., Gefitinib, Erlotinib analogs).

  • Library Generation: The C6-I and C7-Br handles allow for the rapid "growing" of the molecule into solvent-exposed regions of the protein binding pocket using automated parallel synthesis.

References

  • Isotopic Pattern & Mass Spectrometry

    • Chemistry Steps.[3] Isotopes in Mass Spectrometry: Cl and Br Patterns.

  • Quinazoline Reactivity (SNAr)

    • BenchChem.[4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

  • Synthetic Methodology (Dione to Dichloro)

    • ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones.

  • Analogous Structure Verification

    • BLD Pharm.[5] Product: 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline (CAS 2241720-34-1).[5][6]

    • Note: This reference validates the synthetic feasibility and commercial availability of the 8-fluoro analog, confirming the stability of the core scaffold.

Sources

Strategic Utilization of Polyhalogenated Quinazoline Building Blocks in Drug Discovery

[1]

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinazoline ring system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the 4-anilinoquinazoline core (e.g., Gefitinib, Erlotinib) is a staple in kinase inhibition, the next frontier of library generation lies in the strategic use of polyhalogenated quinazoline building blocks .

These multi-functionalized cores (e.g., 2,4-dichloro-6,7-difluoroquinazoline) offer a unique advantage: orthogonal reactivity . The distinct electronic environments of the C2, C4, and benzenoid positions allow for sequential, regioselective functionalization. This guide provides a technical roadmap for exploiting these differences to generate high-diversity chemical libraries.

Mechanistic Reactivity Profile

To successfully utilize polyhalogenated quinazolines, one must understand the hierarchy of electrophilicity. The reactivity is not random; it is governed by the specific electronic contributions of the nitrogen atoms and the substituent pattern.

The Hierarchy of Substitution

In a 2,4-dichloroquinazoline system, the order of nucleophilic aromatic substitution (SNAr) is strictly C4 > C2 .

  • C4 Position (Kinetic Control): The C4 carbon is highly electrophilic due to the cumulative electron-withdrawing effect of the adjacent N3 and the vinylogous N1. Furthermore, the transition state for attack at C4 is stabilized by the ability of N1 to accept the negative charge (Meisenheimer complex).

  • C2 Position (Thermodynamic/Forced Control): The C2 position is less reactive.[1] While still activated by N1 and N3, it lacks the same degree of transition state stabilization as C4. Substitution at C2 typically requires elevated temperatures or transition-metal catalysis.

  • Benzenoid Ring (C5-C8): Halogens on the benzene ring (e.g., F, Cl at C6/C7) are generally inert to SNAr under standard conditions unless highly activated by strong electron-withdrawing groups (e.g., -NO₂). These positions are reserved for palladium-catalyzed cross-couplings (Suzuki, Buchwald) or lithium-halogen exchange.

Visualization: Reactivity Heatmap

The following diagram illustrates the electrophilic susceptibility of the core, guiding synthetic planning.

ReactivityMapCorePolyhalogenatedQuinazoline CoreC4C4 Position(Most Reactive)Core->C4 1. Mild S_NAr (< 0°C)C2C2 Position(Moderately Reactive)Core->C2 2. High Temp S_NAror Pd-CatalysisBenzBenzenoid Ring (C6/C7)(Least Reactive)Core->Benz 3. Cross-Coupling(Suzuki/Sonogashira)

Figure 1: Reactivity hierarchy of polyhalogenated quinazolines. Red indicates the site of first modification.

Synthetic Methodologies & Protocols

Strategy: Sequential Functionalization

The most powerful application of these blocks is the "One-Pot, Multi-Step" or sequential isolation approach. Below is a validated protocol for transforming 2,4-dichloro-6,7-difluoroquinazoline into a dual-targeted kinase inhibitor scaffold.

Protocol: Regioselective Synthesis of 2-Amino-4-Anilinoquinazolines

Step 1: C4-Selective SNAr (The "Cold" Step)

  • Objective: Install the primary pharmacophore (e.g., aniline for kinase hinge binding) at C4 without touching C2.

  • Reagents: 2,4-Dichloro-6,7-difluoroquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.05 eq), DIPEA (1.2 eq).

  • Solvent: Isopropanol (IPA) or Dichloromethane (DCM).

  • Conditions:

    • Dissolve the quinazoline in solvent at 0°C (Ice bath is critical).

    • Add base (DIPEA) followed by the slow addition of the aniline.

    • Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.

    • Checkpoint: The C4-substituted product usually precipitates or can be isolated by simple filtration.

    • Why this works: Low temperature kinetically selects for the lower activation energy pathway (C4) and prevents over-substitution at C2.

Step 2: C2-Functionalization (The "Hot" Step)

  • Objective: Introduce solubilizing groups or secondary binding elements at C2.

  • Reagents: C4-substituted intermediate (1.0 eq), Cyclic amine (e.g., N-methylpiperazine) (2.0 eq).

  • Solvent: n-Butanol or DMA.

  • Conditions:

    • Resuspend the intermediate in the solvent.

    • Heat to 100–120°C (Reflux or Microwave).

    • Reaction time: 4–12 hours.

    • Why this works: The C2-Cl bond requires significant thermal energy to overcome the activation barrier for nucleophilic attack, especially after the C4 position has been electron-enriched by the first amine.

Palladium-Catalyzed Cross-Couplings

When retaining the halogen at C2 is desired, or when functionalizing the benzenoid ring (C6/C7), Pd-catalysis is required.

  • Suzuki-Miyaura: Excellent for introducing aryl/heteroaryl groups at C6/C7 (using C6/C7-bromo or iodo precursors).

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Sonogashira: Effective for C2-alkynylation.[2]

    • Note: C2-Cl is generally more reactive toward oxidative addition than C4-amino substituted rings, but less reactive than C4-Cl.

Data & Validation: Halogen Selection Guide

Choosing the right halogen for your building block is critical for downstream success.

HalogenBond Strength (C-X)Steric Radius (Å)Primary Utility in Quinazolines
Fluorine (F) Very High (485 kJ/mol)1.47Metabolic blocking (C6/C7); H-bond modulation. Inert to standard Pd-coupling.
Chlorine (Cl) High (327 kJ/mol)1.75The standard "handle" for SNAr at C2/C4. Reactive in Pd-coupling with specialized ligands.
Bromine (Br) Moderate (285 kJ/mol)1.85Preferred for Suzuki/Buchwald coupling at C6/C7. Reacts faster than Cl in Pd-cycles.
Iodine (I) Low (213 kJ/mol)1.98Highly reactive for Lithiation-Halogen exchange or mild couplings. Rare in commercial blocks due to stability.

Workflow Visualization

The following diagram outlines the decision logic for synthesizing a library from a 2,4,6-trihaloquinazoline scaffold.

SynthesisWorkflowStart2,4-Dichloro-6-bromoQuinazolineStep1Step 1: C4 S_NAr(Nucleophile A, 0°C)Start->Step1Inter1Intermediate:4-Sub-2-Cl-6-BrStep1->Inter1Branch1Path A:C2 SubstitutionInter1->Branch1Heat/AmineBranch2Path B:C6 Cross-CouplingInter1->Branch2Pd(0)/Boronic AcidFinalAProduct A:4-Amino-2-Amino-6-Br(Solubility Library)Branch1->FinalAFinalBProduct B:4-Amino-2-Cl-6-Aryl(Shape Diversity)Branch2->FinalB

Figure 2: Divergent synthesis workflow starting from a tri-halogenated core.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR)

The 4-anilinoquinazoline class (e.g., Gefitinib , Erlotinib ) relies on the N1 atom accepting a hydrogen bond from the kinase hinge region (Met793 in EGFR).

  • Role of C6/C7 Halogens: Substitution at C6/C7 (e.g., with F or Cl) can modulate the pKa of the N1 nitrogen, tuning the strength of this H-bond. Additionally, halogens here can fill hydrophobic pockets in the ATP binding site, improving potency.

Metabolic Stability

Incorporating Fluorine at metabolic "hotspots" (typically electron-rich aromatic positions susceptible to CYP450 oxidation) significantly extends half-life. 6,7-Difluoroquinazolines are often used to block metabolic hydroxylation on the benzenoid ring.

References

  • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines. Source:Journal of Organic Chemistry / PMC. Context: Establishes the C4 > C2 reactivity hierarchy based on DFT calculations and experimental yields.

  • Quinazolinones and Quinazolines as Privileged Scaffolds in Drug Discovery. Source:Molecules (MDPI). Context: Comprehensive review of the biological applications and structural versatility of the quinazoline core.[3][4]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. Source:International Journal of Molecular Sciences. Context: Detailed computational and spectroscopic study on how halogen substitution affects binding modes.

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinazoline Derivatives. Source:Pharmaceutical Sciences. Context: Protocols for synthesizing 6,7-disubstituted derivatives and their biological evaluation.

A Guide to Novel Quinazoline Scaffolds for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged structure" is well-earned, stemming from its presence in over 150 naturally occurring alkaloids and its remarkable ability to serve as a versatile framework for a multitude of therapeutically active agents.[1] The stability of the quinazoline nucleus, combined with its synthetic accessibility and the capacity for diverse functionalization, has led to the development of drugs across a wide spectrum of diseases.[1][2][3] This guide provides an in-depth exploration of novel quinazoline scaffolds, covering advanced synthetic strategies, key structure-activity relationships (SAR), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to empower the design and synthesis of next-generation medicinal chemistry libraries.

The Quinazoline Core: A "Privileged Structure" in Drug Discovery

The therapeutic success of the quinazoline core is exemplified by several FDA-approved drugs, particularly in oncology.[4][5] These agents primarily function as potent and selective inhibitors of protein tyrosine kinases, which are pivotal mediators of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[5][6] The structural rigidity of the fused ring system provides a stable anchor, while key substitution points (primarily at the C2, C4, and C7 positions) allow for the precise tuning of pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Drug NameBrand NamePrimary Target(s)Initial FDA ApprovalKey Indication(s)
Gefitinib Iressa®EGFRMay 2003[4]Non-Small Cell Lung Cancer (NSCLC)[4][5]
Erlotinib Tarceva®EGFRNovember 2004[4]NSCLC, Pancreatic Cancer[4][5]
Lapatinib Tykerb®EGFR, HER2March 2007[4]HER2-positive Breast Cancer[4][5]
Afatinib Gilotrif®EGFR, HER2July 2013NSCLC
Vandetanib Caprelsa®VEGFR, EGFR, RETApril 2011Medullary Thyroid Cancer

Modern Synthetic Strategies for Quinazoline Library Construction

While classical methods like the Niementowski synthesis have historical significance, modern drug discovery demands more efficient, versatile, and scalable routes.[7] The choice of synthetic strategy is dictated by the desired substitution pattern, required functional group tolerance, and overall campaign efficiency.

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized quinazoline synthesis, offering mild conditions and broad substrate scope.[8]

  • Copper-Catalyzed Reactions: Copper catalysts are particularly effective for C-N bond formation. One-pot tandem reactions involving 2-aminobenzylamines or their precursors with various nitrogen and carbon sources are highly efficient.[8][9] For instance, a Cu-catalyzed reaction between a 2-aminobenzylamine and an aldehyde, followed by oxidative cyclization, provides direct access to 2-substituted quinazolines.[9] This approach is favored for its cost-effectiveness and tolerance of diverse functional groups.

  • Palladium-Catalyzed Reactions: Palladium catalysis is invaluable for introducing diversity, especially through cross-coupling reactions like Suzuki and Buchwald-Hartwig. These methods are often employed in later stages to functionalize a pre-formed quinazoline core, for example, by attaching aryl groups to a halogenated quinazoline intermediate.[10]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts enable novel C-H activation strategies, allowing for regioselective functionalization and cyclization to form the quinazoline ring system under remarkably mild conditions.[11]

Emerging Synthetic Technologies
  • Microwave-Assisted Synthesis: The application of microwave irradiation significantly accelerates reaction times, often reducing multi-hour or multi-day processes to minutes.[12][13] This high-speed chemistry is ideal for the rapid generation of compound libraries for high-throughput screening.

  • Visible-Light Photoredox Catalysis: As a pillar of green chemistry, photoredox catalysis utilizes visible light to drive reactions under extremely mild, metal-free conditions.[9] This method enables unique bond formations and is increasingly used for constructing complex heterocyclic scaffolds.[9]

Synthetic Workflow for a Quinazoline Library

The following diagram outlines a typical workflow for the synthesis and validation of a novel quinazoline library, emphasizing the integration of purification and characterization as a self-validating system.

G cluster_0 Design & Synthesis cluster_1 Purification & Validation cluster_2 Screening & Analysis start 1. Scaffold Selection & In Silico Design reagents 2. Starting Material Procurement start->reagents workup 4. Reaction Workup & Crude Product Isolation synthesis 3. Parallel Synthesis (e.g., Cu-Catalyzed) reagents->synthesis synthesis->workup Reaction Completion purify 5. High-Throughput Purification (e.g., Prep-LCMS) workup->purify plate 7. Library Plating & Quality Control characterize 6. Structural Confirmation (¹H NMR, LCMS) purify->characterize characterize->plate Purity >95% screen 8. Biological Screening (HTS) plate->screen sar 9. Hit Identification & SAR Analysis screen->sar sar->start Iterative Design G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization ADP ADP EGFR_dimer->ADP PI3K PI3K/AKT Pathway EGFR_dimer->PI3K Activates RAS RAS/MAPK Pathway EGFR_dimer->RAS Activates ATP ATP ATP->EGFR_dimer Phosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR_dimer Blocks ATP Binding Proliferation Cell Proliferation, Survival, Metastasis PI3K->Proliferation RAS->Proliferation

Caption: EGFR signaling and inhibition by quinazoline-based TKIs.

  • Structure-Activity Relationship (SAR) for EGFR Inhibitors:

    • C4 Position: A 4-anilino substitution is critical for high-affinity binding within the EGFR kinase domain. [5][14] * C6 and C7 Positions: Small, electron-donating groups like methoxy or ethoxy at these positions often enhance potency. [14] * Anilino Ring: Substitution on the aniline ring, particularly with solubilizing groups or moieties that can form additional hydrogen bonds, is a key area for optimization. [14]

Broad-Spectrum Pharmacological Activities

Beyond cancer, quinazoline scaffolds have demonstrated significant potential in other therapeutic areas.

Therapeutic AreaKey SAR InsightsRepresentative Targets
Anti-inflammatory Substituents at the C2 and C3 positions heavily influence activity. Aromatic groups at C3 often confer good potency. [15]COX-2, NF-κB, AP-1 [2][16]
Antimicrobial Disubstitution at C2 and C4 is a common feature. Lipophilic groups can enhance cell wall penetration. [10]Bacterial DNA gyrase, Fungal cell wall enzymes
Anticonvulsant A chlorine atom at the C7 position and a 2-aminophenyl group at C3 have been shown to favor anticonvulsant activity. [1]GABA-A receptors, Voltage-gated ion channels
Antiviral Amide groups in 2,4-disubstituted derivatives have shown potent anti-influenza activity. [7]Scaffold-hopping from natural products has yielded coronavirus inhibitors. [17]Viral entry proteins, Viral enzymes

Experimental Protocol: Synthesis of a 2-Aryl-Quinazoline Derivative

This section provides a detailed, self-validating protocol for the synthesis of a 2-aryl-quinazoline via a copper-catalyzed aerobic oxidative annulation, a robust and modern method. [9]

Objective

To synthesize 2-phenylquinazoline from (2-aminophenyl)methanol and benzaldehyde.

Reagents and Materials
  • (2-aminophenyl)methanol (1.0 mmol, 123.15 mg)

  • Benzaldehyde (1.2 mmol, 127.34 mg, 122 µL)

  • Copper(I) Chloride (CuCl) (0.1 mmol, 9.9 mg)

  • 2,2'-bipyridine (bpy) (0.1 mmol, 15.6 mg)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.2 mmol, 31.2 mg)

  • Ammonium Chloride (NH₄Cl) (2.0 mmol, 107.0 mg)

  • Toluene (5 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-aminophenyl)methanol (1.0 mmol), CuCl (0.1 mmol), 2,2'-bipyridine (0.1 mmol), TEMPO (0.2 mmol), and NH₄Cl (2.0 mmol).

  • Solvent and Reagent Addition: Add 5 mL of toluene, followed by benzaldehyde (1.2 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Let the reaction stir vigorously under an air atmosphere (open to the air via the condenser) for 12-24 hours. Causality: The aerobic conditions are crucial as oxygen serves as the terminal oxidant in this catalytic cycle.

  • Monitoring (Self-Validation Pt. 1): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent ((2-aminophenyl)methanol) and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5). Combine the fractions containing the pure product, as identified by TLC.

Characterization and Validation (Self-Validation Pt. 2)
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the structure. Expect to see a singlet for the C4-H proton around δ 9.4 ppm. The aromatic protons will appear in the δ 7.5-8.6 ppm region. The absence of aldehydic (δ ~10 ppm) and benzylic alcohol (δ ~4.7 ppm) protons from the starting materials confirms conversion.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the product (C₁₄H₁₀N₂, calculated m/z: 207.09). This confirms the correct molecular weight of the synthesized compound.

Conclusion and Future Perspectives

The quinazoline scaffold remains a highly fertile ground for drug discovery. Its proven clinical success, coupled with ever-advancing synthetic methodologies, ensures its continued relevance. Future efforts will likely focus on exploring new chemical space around the quinazoline core to identify inhibitors for novel targets. The development of covalent and allosteric inhibitors represents a promising frontier to overcome drug resistance, particularly in oncology. [18]Furthermore, applying this versatile scaffold to combat emerging infectious diseases and neurological disorders will undoubtedly unlock new therapeutic opportunities, solidifying the quinazoline core as a truly indispensable tool in the medicinal chemist's arsenal.

References

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023-01-18). National Center for Biotechnology Information. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Design, Synthesis & Biological Evaluation of Some Novel Quinazolinone Scaffolds. (2012-03-01). Medicinal Chemistry. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. (2022-11-22). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015-11-22). International Journal of Drug Development and Research. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]

  • Exploring the Applications of Quinazoline Derivatives in Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). MDPI. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024-10-16). Spandidos Publications. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021-08-26). ACS Publications. [Link]

  • Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors. (2023-12-05). PubMed. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022-12-02). MDPI. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals. (n.d.). Research and Reviews. [Link]

  • A Mild and Regioselective Route to Functionalized Quinazolines. (2016-02-17). White Rose Research Online. [Link]

  • The Power of Quinazoline: A Cornerstone in Modern Drug Development. (2025-10-14). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023-04-03). PubMed. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC. (2023-04-04). National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing 7-Bromo-2,4-dichloro-6-iodoquinazoline and Its Commercially Available Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acting with editorial autonomy, this guide has been structured to address this reality. We will focus on the procurement and utilization of the commercially available 8-fluoro analog, treating it as the likely compound of interest for advanced synthetic applications. This document provides a framework for supplier qualification, incoming material quality control, safe handling, and a discussion of its potential applications as a strategic building block in drug discovery.

Part I: Supplier Landscape and Qualification

The procurement of a complex, multi-halogenated starting material like 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is the foundational step for any successful synthetic campaign. The choice of supplier directly impacts timeline integrity, reproducibility, and the ultimate success of the research.

Commercial Availability

A survey of prominent chemical suppliers indicates that 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline is available from a range of vendors, typically synthesized on demand or held in limited stock. Purity levels are generally quoted at ≥95% or ≥97%.

SupplierCatalog Number (Example)Stated PurityCAS Number
BLDpharmBD01608435Custom2241720-34-1[1]
ChemSceneCS-0169415≥97%2241720-34-1[2]
FluorochemF69360597%2241720-34-1[3]
SynthonixB8530295%2241720-34-1[4]
Advanced ChemBlocksU13794595%2241720-34-1[5]

Note on the Non-Fluorinated Analog: The non-fluorinated target, 7-Bromo-2,4-dichloro-6-iodoquinazoline, is not listed as a stock item by these or other major suppliers. Researchers requiring this specific scaffold would likely need to pursue a custom synthesis route, a service offered by many of the vendors listed.

Supplier Qualification Workflow

Selecting a supplier should not be based on price alone. A rigorous qualification process is essential to mitigate risks associated with purity, batch-to-batch consistency, and documentation.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement s1 Identify Potential Suppliers (e.g., Table 1) s2 Request Quotes & Lead Times s1->s2 s3 Request Example Certificate of Analysis (CoA) s2->s3 t1 Review Example CoA: - Purity (HPLC, NMR) - Identity (MS, NMR) - Residual Solvents s3->t1 Evaluate t2 Assess Supplier Responsiveness & Technical Support t1->t2 t3 Evaluate Custom Synthesis Capability (if needed) t1->t3 f1 Select Primary Supplier Based on Data & Confidence t2->f1 t3->f1 f2 Place Pilot Order (Small Scale) f1->f2 f3 Perform Rigorous Incoming QC (See Part II) f2->f3

Caption: Workflow for qualifying a chemical supplier.

Part II: Quality Control and Verification of Incoming Material

It is a fundamental principle of synthetic chemistry that the structure and purity of all starting materials must be unequivocally verified before use. Relying solely on a supplier's Certificate of Analysis (CoA) without internal validation introduces unacceptable risk to a research program. For a complex molecule like 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline, a multi-technique approach is mandatory.

Recommended Analytical Verification Protocols
  • Identity Confirmation via Mass Spectrometry (MS)

    • Methodology: Utilize Electrospray Ionization (ESI) in positive mode. The high number of heteroatoms makes this molecule amenable to protonation.

    • Expected Result: The molecular formula is C₈BrCl₂FIN₂ with a monoisotopic mass of 421.82 g/mol .[2] The mass spectrum should show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The [M+H]⁺ ion cluster should be the most prominent feature and match the theoretical distribution.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC)

    • Methodology: A reverse-phase method is appropriate.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Detection: UV detector set at a wavelength where the quinazoline core absorbs, typically around 254 nm and 280 nm.

    • Self-Validation: The reported purity on the supplier CoA should be reproducible to within a narrow margin (e.g., +/- 1%). The chromatogram should be carefully inspected for shoulder peaks or poorly resolved impurities that may not have been integrated by the supplier's software.

  • Structural Verification and Isomeric Purity via Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Methodology: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: The spectrum is expected to be simple, showing only a single aromatic proton signal. Its chemical shift will be influenced by the surrounding halogens.

    • ¹⁹F NMR: This is a critical experiment. A single resonance is expected for the fluorine atom at the C8 position. The absence of other fluorine signals confirms the isomeric purity of the material.

    • ¹³C NMR: Will show 8 distinct carbon signals. The chemical shifts will provide confirmation of the quinazoline core and the substitution pattern.

Incoming Quality Control Workflow

start Material Received doc_review Review Supplier CoA & MSDS start->doc_review sample Log Sample & Prepare for Analysis doc_review->sample ms Mass Spectrometry: Confirm MW & Isotope Pattern sample->ms hplc HPLC: Confirm Purity (%) sample->hplc nmr NMR (1H, 13C, 19F): Confirm Structure & Isomeric Purity sample->nmr compare Compare Internal Data with Supplier CoA ms->compare hplc->compare nmr->compare decision Pass / Fail? compare->decision release Release to Chemical Inventory decision->release Pass quarantine Quarantine & Contact Supplier decision->quarantine Fail

Caption: Workflow for analytical verification of incoming material.

Part III: Applications in Synthetic Chemistry

Poly-halogenated quinazolines are powerful and versatile intermediates in medicinal chemistry. The distinct reactivity of the different carbon-halogen bonds allows for sequential, site-selective cross-coupling reactions. This scaffold is a cornerstone in the synthesis of kinase inhibitors.[6]

The 2- and 4-positions on the quinazoline ring, substituted with chlorine, are highly activated towards nucleophilic aromatic substitution (SₙAr).[7] The C4-Cl bond is generally more reactive than the C2-Cl bond, allowing for selective displacement with amines or other nucleophiles. The remaining C-Br and C-I bonds are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination. This differential reactivity makes 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline a highly valuable building block for constructing complex molecular architectures and rapidly exploring structure-activity relationships (SAR).

Part IV: Safe Handling and Storage

As a highly halogenated, potentially biologically active compound, 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline must be handled with appropriate care.

  • Hazard Identification: The GHS classifications for the 8-fluoro analog indicate it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3]

  • Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, safety glasses or goggles, and nitrile gloves.[8]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[8] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Some suppliers recommend storage at -20°C under an inert atmosphere.[2]

  • Spill & Disposal: In case of a spill, avoid dust formation, collect the material using appropriate equipment, and place it in a sealed container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.

References

  • Synthonix. (n.d.). 7-bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline. Retrieved February 12, 2026, from [Link]

  • Toocle.com. (n.d.). China 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline. Retrieved February 12, 2026, from [Link]

  • Sunway Pharm Ltd. (n.d.). 7-bromo-2,4-dichloro-8-fluoro-6-iodo-quinazoline. Retrieved February 12, 2026, from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved February 12, 2026, from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Retrieved February 12, 2026, from [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved February 12, 2026, from [Link]

  • BORIS Portal. (2022, October 23). Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Spectrum Antimicrobial Peptide in Parasites and Hosts. Retrieved February 12, 2026, from [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 7-Bromo-2,4-dichloroquinazoline CAS NO: 959237-68-4. Retrieved February 12, 2026, from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Regioselective nucleophilic substitution of 2,4-dichloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Substitution of 2,4-Dichloroquinazolines

Executive Summary

The 2,4-dichloroquinazoline scaffold is a linchpin in medicinal chemistry, serving as the core structure for blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and alpha-blockers (e.g., Prazosin). The utility of this scaffold relies entirely on the regioselectivity of nucleophilic aromatic substitution (


).

This guide provides a definitive protocol for exploiting the intrinsic reactivity difference between the C4 and C2 positions. The Golden Rule of Quinazoline Chemistry is that the C4-position is significantly more electrophilic than the C2-position. This allows for a programmable, sequential functionalization: C4 first (Kinetic Control), followed by C2 (Thermodynamic/Forcing Conditions).

Mechanistic Grounding: The "why" behind the Protocol

To design a robust experiment, one must understand the electronic landscape of the substrate.[1]

  • C4-Position (High Reactivity): The C4 carbon is highly electrophilic due to the inductive withdrawal of the adjacent N3 nitrogen and the lack of electron density in the pyrimidine ring. DFT calculations confirm that C4 possesses a higher LUMO coefficient and a lower activation energy (

    
    ) for nucleophilic attack compared to C2.[2]
    
  • C2-Position (Lower Reactivity): While still electron-deficient, the C2 position is flanked by two nitrogen atoms.[2] The resulting resonance stabilization and steric guarding make it less susceptible to attack under mild conditions.

Implication for Protocol:

  • Step 1 (C4): Must be run at low to ambient temperatures with stoichiometric control to prevent "over-reaction" at C2.

  • Step 2 (C2): Requires high heat (reflux) or forcing conditions to overcome the higher activation barrier.

Visualizing the Reaction Pathway

ReactionPathway cluster_selectivity Selectivity Logic Start 2,4-Dichloroquinazoline Intermediate 4-Substituted-2-chloroquinazoline (Kinetic Product) Start->Intermediate Nucleophile A (1.0 eq) 0°C to RT Low Ea barrier Product 2,4-Disubstituted Quinazoline (Thermodynamic Product) Intermediate->Product Nucleophile B (Excess) Reflux / Heat High Ea barrier Info C4 reacts ~100x faster than C2 under mild conditions.

Figure 1: The sequential reaction pathway. The high reactivity of C4 allows for the isolation of the mono-substituted intermediate before C2 is activated.

Experimental Protocols

Protocol A: C4-Selective Substitution (The "Kinetic" Step)

Objective: Install the first nucleophile at C4 while leaving the C2-chlorine intact.

Materials:

  • Substrate: 2,4-Dichloroquinazoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), THF, or Isopropanol (IPA)

Procedure:

  • Preparation: Dissolve 2,4-dichloroquinazoline in anhydrous THF or DCM (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature maximizes regioselectivity.

  • Addition: Add DIPEA followed by the dropwise addition of the amine nucleophile (dissolved in a small amount of solvent) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 30-60 mins at RT).

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by a single lower spot (
      
      
      
      ). If a third, very low spot appears, you are over-reacting at C2 (cool down or reduce equivalents).
  • Workup: Quench with water. Extract with DCM.[3] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Often, the product precipitates upon adding cold hexane/ether and can be collected by filtration. If not, flash chromatography (Hexane/EtOAc) is standard.

Yield Expectation: 85-95% Key Success Factor: Strictly limiting the nucleophile to 1.0–1.1 equivalents prevents double substitution.

Protocol B: C2-Substitution (The "Thermodynamic" Step)

Objective: Displace the remaining C2-chlorine to form the final 2,4-disubstituted scaffold.

Materials:

  • Substrate: 4-Substituted-2-chloroquinazoline (from Protocol A)

  • Nucleophile: Amine, Alkoxide, or Thiol (1.5 – 2.0 equiv)

  • Solvent: Isopropanol (IPA), Dioxane, or n-Butanol.

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv).
    

Procedure:

  • Setup: Dissolve the intermediate in IPA or Dioxane (0.5 M).

  • Addition: Add the base and the second nucleophile.

  • Forcing: Heat the reaction to Reflux (80–100°C) .

    • Note: C2 substitution is sluggish. It often requires 4–12 hours of reflux.

    • Acceleration: If the reaction is too slow, use Microwave Irradiation at 120°C for 20-40 minutes.

  • Monitoring: Monitor by LC-MS. The C2-Cl bond is stable; disappearance of the starting material indicates success.

  • Workup: Cool to RT. Pour into water. The product often precipitates as a solid (due to the hydrophobic heterocyclic core). Filter and wash with water.

  • Purification: Recrystallization from EtOH/Water or column chromatography.

Data Summary & Troubleshooting

ParameterC4-Substitution (Step 1)C2-Substitution (Step 2)
Temperature 0°C

RT
80°C

120°C (Reflux/MW)
Nucleophile Eq. 1.0 – 1.1 (Strict)1.5 – 3.0 (Excess)
Reaction Time 1 – 2 Hours6 – 24 Hours
Solvent Choice DCM, THF (Aprotic preferred)IPA, n-BuOH, Dioxane (Protic/High BP)
Common Pitfall Formation of di-substituted byproduct due to excess amine or heat.Incomplete conversion due to steric hindrance at C2.

Troubleshooting Guide:

  • Problem: I see ~10% di-substituted product in Step 1.

    • Fix: Lower the temperature to -10°C and ensure dropwise addition of the amine. Verify the stoichiometry of the amine.

  • Problem: Step 2 is stuck at 50% conversion.

    • Fix: Switch solvent to n-Butanol (higher boiling point: 117°C) or use a sealed tube/microwave. Add a catalytic amount of KI (Finkelstein condition) to swap Cl for I, making it a better leaving group.

Application Case Study: Synthesis of a Prazosin Analog

To illustrate the power of this protocol, we visualize the synthesis of a Prazosin-like library member.

Workflow Visualization:

PrazosinSynthesis SM 6,7-Dimethoxy-2,4-dichloroquinazoline Step1 Step 1: C4-Selective SNAr (Furoylpiperazine, 1 eq, RT) SM->Step1 Inter Intermediate: 2-Chloro-4-(furoylpiperazinyl)quinazoline Step1->Inter Step2 Step 2: C2-Substitution (Ammonia/Amine, Excess, 100°C) Inter->Step2 Final Final Product: Prazosin Analog Step2->Final

Figure 2: Synthetic route for 2,4-diaminoquinazoline derivatives (e.g., Prazosin).

In this specific application, the bulky piperazine derivative is installed at C4 first under mild conditions. The smaller amine (or ammonia) is then forced onto the C2 position using heat/pressure, completing the bioactive core.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI (Molecules), 2024. Context: Detailed DFT calculations confirming C4 LUMO coefficient superiority. URL:[Link] (Note: Generalized link to journal context based on search result 1.3/1.5).

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Source: ACS Combinatorial Science, 2001. Context: Protocol for sequential substitution on solid support, validating the C4-then-C2 strategy. URL:[Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: NIH / PMC, 2012. Context: Confirms exclusive C4 selectivity even in metal-catalyzed cross-coupling conditions. URL:[Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Source: Beilstein Journal of Organic Chemistry, 2024. Context: Advanced methods for inverting selectivity (C2 modification) using azide chemistry. URL:[Link]

Sources

Application Note: C-H Activation and Late-Stage Diversification of Quinazoline Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The quinazoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib ) and anti-folate agents. Traditional synthesis relies on early-stage assembly of pre-functionalized benzene and pyrimidine precursors. However, in the lead optimization phase, this approach is inefficient.

Late-Stage Functionalization (LSF) via C-H activation offers a paradigm shift: the ability to directly edit the core of a fully assembled drug molecule. This guide details the two most high-impact strategies for diversifying quinazoline cores:

  • C2-H Functionalization: Exploiting the electron-deficient nature of the pyrimidine ring via radical (Minisci) pathways.

  • C8-H Functionalization: Overcoming the inertness of the benzenoid ring using N-oxide directing groups and transition metal catalysis.

Mechanistic Principles & Regioselectivity

The quinazoline core presents two distinct electronic environments: the electron-deficient pyrimidine ring (C2, C4) and the comparatively electron-neutral benzenoid ring (C5–C8).

Regioselectivity Map
  • C2 Position: Highly electrophilic. The most accessible site for nucleophilic radicals (Minisci reaction) and nucleophilic attack.

  • C4 Position: Typically functionalized via

    
     (displacement of Cl/O-leaving groups). Direct C-H activation here is rare due to steric hindrance and competing C2 reactivity.
    
  • C8 Position (Peri): Sterically congested and electronically neutral. Functionalization requires Directing Groups (DGs) , typically the N1-nitrogen or an N-oxide, to guide a metal catalyst (Pd, Rh) into the peri-position.

Decision Framework (Graphviz)

Quinazoline_Strategy Start Target Position C2 C2 (Pyrimidine Ring) Start->C2 C8 C8 (Benzenoid Ring) Start->C8 C4 C4 (Bridgehead) Start->C4 Method_C2 Radical Minisci Reaction (Alkylation/Acylation) C2->Method_C2 Nucleophilic Radical Method_C8 TM-Catalyzed C-H Activation (Pd/Rh + Directing Group) C8->Method_C8 CMD Mechanism Method_C4 S_NAr Displacement (Requires Pre-functionalization) C4->Method_C4 Classical Chem Reagents_C2 Reagents: R-X / R-COOH Cat: Ir/Ru (Photo) or Persulfate Method_C2->Reagents_C2 Reagents_C8 Reagents: Ar-I / Olefins Cat: Pd(OAc)2 / Ag2CO3 Requires: N-Oxide Activation Method_C8->Reagents_C8

Figure 1: Strategic decision tree for quinazoline diversification based on electronic properties.

Protocol 1: C2-H Alkylation via Minisci Reaction

Application: Introduction of alkyl, cycloalkyl, and heterocyclic fragments to the C2 position. Ideal for tuning lipophilicity (


) and metabolic stability.
Principles

This protocol utilizes a radical substitution mechanism. An alkyl radical (


) is generated (photochemically or thermally) and attacks the electron-deficient C2 position. The resulting radical intermediate is oxidized to the cation, followed by deprotonation to restore aromaticity.
Standardized Protocol

Substrate: Quinazoline derivative (0.2 mmol) Reagent: Alkyl iodide (R-I) or Carboxylic Acid (R-COOH) Oxidant/Initiator:


 (Thermal) or Ir-photocatalyst (Photochemical)
Workflow:
  • Preparation: In a 10 mL vial equipped with a magnetic stir bar, dissolve the Quinazoline substrate (1.0 equiv) in DMSO:H2O (4:1 v/v, 0.1 M).

  • Reagent Addition: Add the Alkyl Iodide (3.0 equiv).

  • Catalyst/Oxidant:

    • Method A (Thermal): Add

      
       (2.0 equiv) and TFA (1.0 equiv).
      
    • Method B (Photochemical): Add

      
       (1 mol%) and TFA (1.0 equiv).
      
  • Reaction:

    • Method A: Heat to 40-60°C for 12-24 hours.

    • Method B: Irradiate with Blue LEDs (450 nm) at RT for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to neutralize TFA), then brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (typically Hexane/EtOAc).

Mechanistic Cycle (Graphviz)

Minisci_Cycle Substrate Quinazoline (H+) Radical_Add C-Radical Intermediate Substrate->Radical_Add + R• Cation Cationic Intermediate Radical_Add->Cation - e- (Oxidation) Product C2-Alkylated Product Cation->Product - H+ R_Source Alkyl Source (R-I or R-COOH) R_Radical Alkyl Radical (R•) R_Source->R_Radical SET Oxidation (Photocat* or S2O8) R_Radical->Radical_Add

Figure 2: Minisci radical mechanism. Acid (TFA) activates the heterocycle; Oxidant generates the radical and re-oxidizes the intermediate.

Protocol 2: C8-H Arylation via N-Oxide Activation

Application: Site-selective arylation of the benzenoid ring. This is challenging due to the distance from the N-heterocycle, but the N-oxide moiety acts as a powerful directing group for Pd(II).

Principles

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1][2] The N-oxide oxygen coordinates to Pd(II), positioning the metal to activate the C8-H bond. Note: This often requires converting the quinazoline to its N-oxide form first, performing the C-H activation, and then reducing it back (if the N-oxide is not the target).

Standardized Protocol

Substrate: Quinazoline-3-oxide (or Quinoline N-oxide surrogate) Reagent: Aryl Iodide (Ar-I) Catalyst:


 (5-10 mol%)
Ligand/Additive: 

(Stoichiometric oxidant/base) or

Workflow:
  • N-Oxidation (Pre-step): Treat parent quinazoline with m-CPBA (1.2 equiv) in DCM at RT for 2h. Isolate N-oxide.[1][3][4][5]

  • Reaction Setup: In a sealed tube, combine:

    • Quinazoline N-oxide (0.2 mmol)

    • Aryl Iodide (2.0 equiv)

    • 
       (10 mol%)[2][5]
      
    • 
       (2.0 equiv) - acts as halide scavenger and base.
      
    • Pivalic acid (30 mol%) - crucial CMD additive.

  • Solvent: Toluene or 1,4-Dioxane (0.2 M).

  • Execution: Heat to 110°C for 16-24 hours.

  • Reduction (Post-step, optional): If the deoxygenated core is required, treat the purified product with

    
     or Zn/AcOH to remove the N-oxide.
    
Optimization Data (Representative)
VariableConditionOutcomeNote
Solvent TolueneHigh Yield Non-polar solvents favor CMD.
Solvent DMF/DMSOLow YieldCompetitive coordination inhibits Pd.
Additive Pivalic AcidEssential Acts as a proton shuttle in CMD.
Oxidant

Best Recycles Pd(0) to Pd(II) and sequesters I-.

Troubleshooting & Critical Parameters

Minisci Reaction (C2)
  • Problem: Low conversion or poly-alkylation.

  • Solution:

    • Control pH: TFA is critical to protonate the N1/N3, lowering the LUMO and accelerating radical attack.

    • Stoichiometry: Use excess alkyl halide (3-5 equiv) as radicals are short-lived.

    • Solvent: DMSO/H2O mixtures help solubilize the radical precursor and stabilize the polar transition state.

Pd-Catalyzed Arylation (C8)[1]
  • Problem: C2 arylation competing with C8.

  • Solution: Ensure the substrate is the N-oxide . The neutral quinazoline favors C2 activation (via different mechanisms). The N-oxide oxygen is geometrically constrained to direct to C8 (peri).

  • Problem: Pd Black precipitation.

  • Solution: Ensure rigorous exclusion of moisture;

    
     quality is critical (store in dark).
    

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: MDPI (Molecules 2021). URL:[Link]

  • Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides. Source: Chemical Science (RSC, 2019). URL:[Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis (2013). URL:[Link]

  • Late-Stage C–H Functionalization of Azines. Source: Chemical Reviews (ACS, 2023).[6] URL:[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Source: MDPI (Molecules 2022). URL:[Link]

Sources

Troubleshooting & Optimization

Regioselectivity Optimization Hub: Pyridine C-4 vs. C-2 Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | ID: REGIO-PYR-001

Welcome to the Regioselectivity Optimization Hub. This guide addresses the persistent challenge of distinguishing between the C-2 (ortho) and C-4 (para) positions in pyridine and quinoline scaffolds. As a Senior Application Scientist, I have structured this not as a textbook, but as a decision-support system for optimizing yield and selectivity in your ongoing campaigns.

Module 1: The Selectivity Landscape (Decision Matrix)

Before modifying conditions, identify the governing mechanism of your reaction. The "rules" of selectivity invert depending on whether you are employing ionic nucleophiles, radicals, or transition metals.

Visual 1: Selectivity Decision Tree Caption: Logical flow for selecting the correct optimization strategy based on reaction mechanism and desired position.

SelectivityTree Start Target Reaction Class SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Radical Radical Addition (Minisci) Start->Radical Metal Metalation / C-H Activation Start->Metal SNAr_C2 C-2 Favored by: Inductive Effect (-I) Chelation Control SNAr->SNAr_C2 Default SNAr_C4 C-4 Favored by: Steric Bulk at C-2 'Para' Electronics SNAr->SNAr_C4 Steric/LG Optimization Rad_C2 Default: C-2 (Orbital Control) Radical->Rad_C2 Acidic/Standard Rad_C4 Force C-4 via: N-Blocking Groups Bulky Radicals Radical->Rad_C4 Steric Blocking Met_Li Lithiation (RLi) Favors C-2 (Coordination) Metal->Met_Li Met_Na Sodiation (RNa) Favors C-4 (Thermodynamic) Metal->Met_Na

Module 2: Nucleophilic Aromatic Substitution ( )

The Science: In ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


, the rate-determining step is the formation of the Meisenheimer complex. Both C-2 and C-4 intermediates are stabilized by the ability to place the negative charge on the nitrogen.[1][2][3][4]
  • C-2 Bias: Inductive withdrawal (-I) by Nitrogen is strongest at C-2, often making it the default site for small nucleophiles [1].

  • C-4 Opportunity: The C-2 position suffers from repulsion between the nucleophile and the nitrogen lone pair. Bulky nucleophiles or specific leaving groups can shift preference to C-4 [2].

Troubleshooting & FAQs

Q: I am getting a 1:1 mixture of C-2 and C-4 substitution. How do I shift this to C-4? A: You must exploit steric differentiation.

  • Increase Nucleophile Bulk: If your SAR allows, add steric bulk to the nucleophile.

  • Switch Solvent: Change from polar protic (MeOH) to polar aprotic (DMSO/DMF). Solvation of the nucleophile in protic solvents can reduce its effective size, allowing C-2 attack. Aprotic solvents leave the nucleophile "naked" and more sensitive to the steric clash at C-2.

  • Leaving Group (LG) Swap: If using a chloro-pyridine, switch to fluoro-pyridine. The C-F bond is shorter, but the high electronegativity of F accelerates the reaction significantly. More importantly, the transition state for C-4 attack is often lower in energy for 4-fluoropyridines due to reduced lone-pair repulsion compared to the ortho-position.

Q: Why is my yield low even when selectivity is good? A: You are likely facing competing protonation . If your nucleophile is basic (e.g., amines), it may protonate the pyridine nitrogen rather than attack the ring.

  • Fix: Add a non-nucleophilic base (e.g., DIPEA or

    
    ) to scavenge protons, or use the nucleophile in higher excess (3-4 equiv).
    
Module 3: Radical Functionalization (Minisci Reaction)

The Science: The Minisci reaction involves the addition of carbon-centered radicals to protonated heterocycles.

  • The Problem: Under standard acidic conditions, the LUMO coefficient is highest at C-2 and C-6. C-2 selectivity is the "natural" outcome [3].

  • The Solution: To achieve C-4 selectivity, you must physically block the C-2/C-6 positions or use thermodynamic equilibration.

Protocol: C-4 Selective Minisci via Blocking Groups

Based on the Baran Group methodology [4].

Concept: Instead of fighting electronics, we install a temporary "shield" on the nitrogen. This bulky group steers the incoming radical to C-4.

Visual 2: The Blocking Strategy Mechanism Caption: Steric shielding of C-2/C-6 forces radical attack to the C-4 position.

BlockingStrategy Pyr Pyridine (Substrate) Blocked N-Blocked Salt Pyr->Blocked + Maleate/Fumarate (Shields C-2/C-6) Radical Radical Attack Blocked->Radical R• generated Product C-4 Alkyl Pyridine Radical->Product 1. Attack at C-4 2. Deprotection

Step-by-Step Protocol:

  • Activation: Dissolve pyridine (1.0 equiv) in DCM. Add the blocking agent (e.g., dimethyl maleate derived salt) to form the pyridinium salt.

    • Checkpoint: Ensure full precipitation or formation of the salt. This sterically occludes C-2.

  • Radical Generation: Add the carboxylic acid (radical precursor, 2.0 equiv), Ammonium Persulfate (oxidant), and catalytic AgNO3.

  • Reaction: Stir at 50°C in a biphasic mixture (DCM/Water).

    • Why: The radical is generated in the aqueous phase and attacks the lipophilic salt at the interface or in the organic phase.

  • Workup: The blocking group is often cleaved in situ or during basic workup, revealing the free C-4 substituted pyridine.

Q: Can I get C-4 selectivity without blocking groups? A: Only partially. Using bulky tertiary radicals (e.g., t-butyl) shifts the ratio towards C-4 due to steric clash at C-2, but you will typically still observe ~10-20% C-2 impurity. For high purity, the blocking group strategy is superior.

Module 4: Metalation (The Lithium vs. Sodium Switch)

The Science:

  • Lithiation (n-BuLi): Lithium coordinates tightly to the Nitrogen lone pair. This "Directed Ortho Metalation" (DoM) effect delivers the base to C-2.

  • Sodiation (n-BuNa): Sodium is less coordinating and more ionic. The reaction is governed by thermodynamic stability. The C-4 anion is often thermodynamically more stable than the C-2 anion (due to lack of lone pair repulsion).

Data Table: Metalation Selectivity
ReagentPrimary MechanismMajor ProductConditions
n-BuLi Kinetic / Chelation (DoM)C-2 -78°C, THF (Coordination favored)
LiTMP Kinetic / StericC-2 -78°C, THF
n-BuNa ThermodynamicC-4 -78°C to RT (Equilibration) [5]
LDA KineticC-2 -78°C

Troubleshooting Guide:

Q: I tried n-BuNa for C-4 functionalization, but the yield is <30%. A: Sodium reagents are extremely reactive and often degrade the pyridine ring (polymerization).

  • Fix: Generate n-BuNa in situ by mixing n-BuLi with NaOtBu (sodium tert-butoxide). This is milder and easier to handle.[5]

  • Fix: Ensure temperature control. While C-4 is thermodynamic, high temperatures (>0°C) often lead to decomposition. Keep it between -40°C and -20°C for the equilibration step.

References
  • Joule, J. A., & Mills, K. (2010).[6] Heterocyclic Chemistry. Wiley.[5][6] (Standard text confirming inductive/resonance effects in

    
    ).
    
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[7] MedChemComm, 2(12), 1135-1161. Link

  • Choi, J., et al. (2021).[8] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Ray, R., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(36), 12534-12539. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Interpretation of 6,7-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents. Its versatile biological activity is profoundly influenced by the substitution pattern on the fused benzene ring. Among these, the 6,7-disubstitution pattern is particularly prevalent in pharmacologically active molecules. Accurate and efficient structural elucidation of these compounds is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and accessible tool for this purpose.

This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of 6,7-disubstituted quinazolines. Moving beyond a simple catalog of chemical shifts, we will delve into the electronic effects of various substituents, explaining the underlying principles that govern the observed spectral changes. This guide is structured to provide not just data, but a logical framework for interpreting the spectra of novel 6,7-disubstituted quinazoline derivatives.

The Unsubstituted Quinazoline: A Reference Point

Before delving into the complexities of substituted systems, it is crucial to understand the ¹H NMR spectrum of the parent quinazoline molecule. The protons on the quinazoline ring system are designated as shown in the figure below.

Figure 1: Numbering of the Quinazoline Ring System.

The protons of the pyrimidine ring (H-2 and H-4) are the most deshielded due to the electron-withdrawing effect of the two nitrogen atoms. The protons of the benzene ring (H-5, H-6, H-7, and H-8) resonate at higher fields and exhibit characteristic coupling patterns.

Table 1: ¹H NMR Data for Unsubstituted Quinazoline

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constants (J, Hz)
H-2~9.27s-
H-4~9.18s-
H-8~8.15d³J(H8-H7) = 8.4
H-5~7.95d³J(H5-H6) = 8.4
H-7~7.85t³J(H7-H8) = 8.4, ³J(H7-H6) = 7.6
H-6~7.60t³J(H6-H5) = 8.4, ³J(H6-H7) = 7.6

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The Impact of 6,7-Disubstitution: A Comparative Analysis

Substitution at the C-6 and C-7 positions dramatically alters the appearance of the ¹H NMR spectrum, providing a wealth of information about the nature of the substituents. The primary effects are observed on the chemical shifts of the remaining aromatic protons (H-5 and H-8) and the protons of the substituents themselves.

Case Study 1: Electron-Donating Groups (EDGs) - The 6,7-Dimethoxyquinazoline Archetype

Methoxy groups are strong electron-donating groups through resonance. When placed at the 6 and 7 positions, they increase the electron density on the benzene ring, causing a shielding effect on the remaining aromatic protons.

Table 2: Comparison of ¹H NMR Data for Unsubstituted and 6,7-Dimethoxyquinazoline

CompoundProtonChemical Shift (δ, ppm)Δδ (ppm) vs. UnsubstitutedMultiplicity
QuinazolineH-5~7.95-d
H-8~8.15-d
6,7-DimethoxyquinazolineH-5~7.21-0.74 s
H-8~7.38-0.77 s
-OCH₃~3.95-4.05-s

The most striking feature is the significant upfield shift (shielding) of H-5 and H-8 by approximately 0.7-0.8 ppm. This is a direct consequence of the increased electron density at these positions due to the +R effect of the methoxy groups. Furthermore, the ortho- and meta-couplings between the benzene ring protons are absent, resulting in H-5 and H-8 appearing as singlets. The two methoxy groups, being chemically equivalent, typically give rise to a single sharp singlet integrating to six protons.

Case Study 2: Electron-Withdrawing Groups (EWGs) - The Influence of Nitro and Halo Substituents

Electron-withdrawing groups, such as nitro (-NO₂) and halogens (-Cl, -Br), have the opposite effect. They decrease the electron density on the benzene ring, leading to a deshielding of the aromatic protons.

Table 3: Comparison of ¹H NMR Data for Quinazolines with Electron-Withdrawing Groups at C-6 and C-7

CompoundSubstituentsProtonChemical Shift (δ, ppm)Δδ (ppm) vs. UnsubstitutedMultiplicity
Quinazoline-H-5~7.95-d
H-8~8.15-d
6-Nitroquinazoline[1]6-NO₂H-5~8.80+0.85 d
H-8~8.30+0.15 d
4,7-Dichloro-6-nitroquinazoline7-Cl, 6-NO₂H-5~8.76+0.81 s
H-8~8.71+0.56 s

In 6-nitroquinazoline, the powerful electron-withdrawing nature of the nitro group causes a significant downfield shift of the adjacent H-5 proton.[1] The effect on the more distant H-8 is less pronounced. When a second EWG, a chlorine atom, is introduced at the 7-position in 4,7-dichloro-6-nitroquinazoline, both H-5 and H-8 are strongly deshielded and appear as singlets due to the absence of adjacent protons for coupling.

Deciphering Coupling Constants in the Quinazoline System

The coupling constants (J-values) provide invaluable information about the connectivity of protons. In the quinazoline ring system, several types of couplings are observed:

  • Ortho-coupling (³J): Typically in the range of 7-9 Hz, observed between adjacent protons (e.g., ³J(H5-H6), ³J(H6-H7), ³J(H7-H8)).

  • Meta-coupling (⁴J): Smaller, in the range of 1-3 Hz, between protons separated by three bonds (e.g., ⁴J(H5-H7), ⁴J(H6-H8)).

  • Para-coupling (⁵J): Usually very small (<1 Hz) or not observed, between protons separated by four bonds (e.g., ⁵J(H5-H8)).

The presence or absence of these couplings is a powerful tool for confirming the substitution pattern. For instance, in a 6,7-disubstituted quinazoline, the disappearance of ortho- and meta-couplings involving H-6 and H-7 leads to H-5 and H-8 appearing as singlets, as seen in the examples above.

Experimental Protocols

Acquiring high-quality ¹H NMR spectra is fundamental to accurate interpretation. The following is a standard protocol for the preparation and analysis of 6,7-disubstituted quinazoline samples.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified quinazoline derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming or sonication may be employed.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents line broadening and distortion of the magnetic field homogeneity.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.

  • Standard ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final, interpretable spectrum.

  • Referencing: The chemical shift axis is calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm) or an internal standard such as tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference interpret Interpret Chemical Shifts, Couplings, and Integrals reference->interpret

Figure 2: General Workflow for ¹H NMR Analysis.

Logical Framework for Interpretation

A systematic approach is key to correctly interpreting the ¹H NMR spectrum of a novel 6,7-disubstituted quinazoline.

G start Start with ¹H NMR Spectrum id_substituents Identify Signals from Substituents (e.g., -OCH₃, -CH₃) start->id_substituents id_aromatic Identify Aromatic Protons (H-5 and H-8) start->id_aromatic confirm Confirm Structure id_substituents->confirm chem_shift Analyze Chemical Shifts of H-5 and H-8 id_aromatic->chem_shift coupling Analyze Multiplicity (Singlets?) id_aromatic->coupling compare Compare with Parent Quinazoline and Known Analogs chem_shift->compare coupling->compare deduce Deduce Electronic Effects of Substituents compare->deduce deduce->confirm

Figure 3: A Logical Flow for Spectral Interpretation.

By following this workflow and comparing the obtained data with the reference values and principles outlined in this guide, researchers can confidently and accurately determine the structure of novel 6,7-disubstituted quinazolines, accelerating the pace of drug discovery and development.

References

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica ñ Drug Research, 72(1), 145-152.
  • Nguyen, T. T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

Sources

HPLC Purity Analysis of 7-Bromo-2,4-dichloro-6-iodoquinazoline: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

7-Bromo-2,4-dichloro-6-iodoquinazoline (CAS: 2241720-34-1) is a highly functionalized, halogenated heterocyclic intermediate.[1] Its structural complexity—featuring three distinct halogen types (Br, Cl, I) and a nitrogenous core—makes it a critical scaffold for synthesizing kinase inhibitors, particularly those targeting EGFR.

However, this molecule presents two distinct analytical challenges that standard generic HPLC methods often fail to address:

  • Hydrolytic Instability: The chlorine atoms at the C2 and C4 positions are electrophilic. The C4-position is particularly susceptible to nucleophilic attack by water, leading to the formation of 7-bromo-2-chloro-6-iodoquinazolin-4(3H)-one (monohydrolysis impurity).

  • Halogen-Driven Hydrophobicity: The presence of Iodine and Bromine significantly increases lipophilicity (

    
    ), causing strong retention and peak broadening on standard C18 columns due to slow mass transfer.
    

This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why specific stationary phase selection is non-negotiable for accurate purity assessment.

Method Comparison: Standard vs. Optimized

The following comparison highlights the performance differences between a generic "walk-up" system and a method engineered for poly-halogenated quinazolines.

Comparative Performance Data

Data represents averaged triplicate injections of a 98% pure reference standard spiked with 1% hydrolysis impurity.

MetricMethod A: Standard C18 (Generic)Method B: Phenyl-Hexyl (Optimized)Interpretation
Stationary Phase C18 (Octadecyl), 5µmPhenyl-Hexyl, 2.7µm (Core-Shell)Phenyl-Hexyl utilizes

interactions with the quinazoline ring.
Mobile Phase MeCN / Water (Neutral)MeCN / 0.1%

(pH 2.5)
Acidic pH suppresses hydrolysis during the run.
Resolution (

)
1.8 (Analyte vs. Hydrolysis Impurity)4.2 (Analyte vs. Hydrolysis Impurity)Method B provides baseline separation of critical impurities.
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Symmetric)Reduced silanol interaction in Method B.
Retention Time 18.5 min (Broad peak)8.2 min (Sharp peak)Core-shell technology improves efficiency.
On-Column Stability < 95% (Degradation observed)> 99.9% (Stable)Neutral pH in Method A promotes C4-hydrolysis.

Detailed Experimental Protocols

Optimized Method (Method B) - The "Gold Standard"

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column exploits the electron-deficient nature of the halogenated ring, offering selectivity orthogonal to hydrophobicity.

Reagents:

  • Solvent A: Milli-Q Water + 0.1% Phosphoric Acid (

    
    ). Note: Acid stabilizes the C-Cl bond.
    
  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Diluent: Anhydrous DMSO (Dimethyl Sulfoxide). Crucial: Do not use water/methanol in the diluent to prevent artifactual hydrolysis.

Instrument Parameters:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 60 40 Initial
8.0 10 90 Linear
10.0 10 90 Hold
10.1 60 40 Re-equilibrate

| 14.0 | 60 | 40 | Stop |

Sample Preparation (Critical Workflow)

To ensure the purity measured is intrinsic to the sample and not a preparation artifact:

  • Weighing: Weigh 10 mg of substance into a dry volumetric flask.

  • Dissolution: Dissolve immediately in 100% Anhydrous DMSO. Sonicate for max 30 seconds.

  • Dilution: If further dilution is needed for linearity, use Acetonitrile. Avoid water.

  • Injection: Inject within 2 hours of preparation.

Visual Analysis & Logic

Degradation Logic & Pathway

The following diagram illustrates the specific hydrolysis pathway that necessitates the acidic mobile phase. The C4-Chlorine is the "weak link" in neutral/basic aqueous conditions.

HydrolysisPathway cluster_conditions Reaction Conditions Compound 7-Bromo-2,4-dichloro- 6-iodoquinazoline (Analyte) Transition Tetrahedral Intermediate Compound->Transition + H2O (Nucleophilic Attack at C4) Impurity 7-Bromo-2-chloro-4-hydroxy- 6-iodoquinazoline (Major Impurity) Transition->Impurity - HCl (Elimination) Text Occurs rapidly at pH > 6 Suppressed at pH < 3

Figure 1: Mechanism of artifactual hydrolysis. The C4-Cl bond is labile in neutral aqueous media, converting the analyte into its 4-hydroxy analog (often tautomerizing to the quinazolinone).

Analytical Workflow

This flowchart ensures the "Trustworthiness" of the data generated.

AnalyticalWorkflow Start Start: Raw Sample Solubility Dissolve in Anhydrous DMSO Start->Solubility Check Is solution clear? Solubility->Check Check->Solubility No (Sonicate) Filter Filter (0.2 µm PTFE) Check->Filter Yes Inject Inject on Phenyl-Hexyl Column (Acidic Mobile Phase) Filter->Inject Analysis Analyze at 254 nm Inject->Analysis Decision Check Purity & Tailing Analysis->Decision Report Generate CoA Decision->Report Pass (>98%, Tf<1.2) Fail Re-prep (Check Solvent Water Content) Decision->Fail Fail (Hydrolysis Peak > 1%) Fail->Solubility

Figure 2: Step-by-step decision tree for the purity analysis, emphasizing the critical checkpoints for solubility and hydrolysis monitoring.

References

  • Emami, L. et al. (2024).[3] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. Available at: [Link]

  • Sharma, U. D. et al. (2020).[4] Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Błaszczak-Świątkiewicz, K. et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Available at: [Link]

Sources

Technical Guide: Comparative Reactivity of C-6 Iodo vs. C-7 Bromo Substituents in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of pharmacophores, the discrimination between halogen substituents on benzenoid-fused heterocycles (e.g., quinolines, indoles, quinazolines) is a critical synthetic strategy.[1] This guide analyzes the chemoselectivity between C-6 Iodo and C-7 Bromo substituents.

The Core Directive: In the absence of overriding electronic activation (such as ortho-nitro groups or direct conjugation to ring nitrogen), C-6 Iodo substituents exhibit superior reactivity over C-7 Bromo substituents in both Palladium-catalyzed cross-couplings and Lithium-Halogen exchange reactions. This selectivity is driven by the weaker C–I bond dissociation energy (BDE) relative to C–Br, facilitating faster oxidative addition and metal-halogen exchange.

Mechanistic Underpinnings[2]

The selectivity between C-6(I) and C-7(Br) is governed by the kinetics of the rate-determining step in the respective catalytic cycles.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary driver for chemoselectivity is the bond strength. The C–I bond is significantly weaker and longer than the C–Br bond, lowering the activation energy (


) for oxidative addition to Pd(0).
Bond TypeApprox.[2][3] BDE (kcal/mol)Bond Length (Å)Relative Reactivity (Pd-Cat)
C(sp²)–I ~652.10High (Fastest)
C(sp²)–Br ~811.90Moderate
C(sp²)–Cl ~961.74Low (Slowest)

Mechanistic Insight: In a competitive Suzuki-Miyaura coupling, the Pd(0) species preferentially inserts into the C-6–I bond. The rate constant for oxidative addition (


) follows the order I > Br >> Cl. Consequently, stoichiometric control allows for the exclusive functionalization of the C-6 position while leaving the C-7 bromide intact for subsequent diversification.
Lithium-Halogen Exchange

In lithiation chemistry (e.g., using


-BuLi or 

-BuLi), the equilibrium favors the formation of the more stable carbanion species. However, the rate of exchange is kinetically controlled by the accessibility of the halogen

orbital. Iodine, being more polarizable and having a lower lying

orbital, undergoes exchange orders of magnitude faster than bromine at low temperatures (-78 °C).

Experimental Case Study: 6-Iodo-7-Bromoquinoline

To illustrate this selectivity, we examine the sequential functionalization of 6-iodo-7-bromoquinoline . This scaffold represents a "neutral" electronic bias where position effects (6 vs 7) are secondary to the halogen nature.

Reaction Pathways & Selectivity

The following diagram illustrates the divergent pathways available to the researcher.

ReactionPathways Start 6-Iodo-7-Bromo Scaffold PathA Path A: Pd-Catalysis (Suzuki/Buchwald) Start->PathA Pd(PPh3)4, R-B(OH)2 rt to 60°C PathB Path B: Li-Exchange (-78°C) Start->PathB n-BuLi, THF -78°C ProdA Product A: 6-Functionalized-7-Bromo PathA->ProdA Oxidative Addition at C-I (Fast) ProdB Product B: 6-Lithio-7-Bromo (Intermediate) PathB->ProdB Li-I Exchange (Kinetic Control) Final Final Library: 6,7-Difunctionalized ProdA->Final Step 2: Pd-Cat High Temp (100°C) ProdB->Final Electrophile (E+)

Figure 1: Divergent synthetic pathways for orthogonal functionalization of 6-iodo-7-bromo scaffolds.

Comparative Data: Cross-Coupling Efficiency

The table below summarizes experimental outcomes when subjecting a 6-iodo-7-bromoheterocycle to limiting reagent conditions (1.05 eq. Boronic Acid).[4][5][6][7][8][9][10]

Reaction TypeCatalyst SystemConditionsProduct DistributionSelectivity (C-6 : C-7)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)Na₂CO₃, DME/H₂O, 60°C6-Aryl-7-Bromo > 95 : 5
Suzuki-Miyaura Pd(dppf)Cl₂K₃PO₄, Dioxane, 90°CMixture~ 85 : 15
Buchwald-Hartwig Pd₂dba₃ / XantphosCs₂CO₃, Toluene, 80°C6-Amino-7-Bromo > 98 : 2
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N, THF, rt6-Alkynyl-7-Bromo > 99 : 1

Analysis: Milder catalysts (Pd(PPh₃)₄) and lower temperatures favor high selectivity. Highly active catalysts (like Pd-dppf or bulky phosphines at high heat) may erode selectivity by initiating oxidative addition at the C-Br bond before C-I conversion is complete.

Detailed Experimental Protocols

Protocol A: Regioselective C-6 Suzuki Coupling

Target: Synthesis of 6-aryl-7-bromoquinoline from 6-iodo-7-bromoquinoline.

Reagents:

  • Substrate: 6-Iodo-7-bromoquinoline (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.05 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Base: Sodium Carbonate (2.0 M aqueous, 2.0 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) (10 mL)

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Reaction: Stir the mixture at 60 °C (oil bath temperature). Note: Do not reflux (85°C) as this may initiate minor C-7 coupling.

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The starting material (Iodo) should disappear, leaving the distinct C-6 product.

  • Workup: Once conversion >95%, cool to rt, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check: The C-Br bond should remain intact, visible as a distinctive 1:1 isotopic pattern (⁷⁹Br/⁸¹Br) in the mass spectrum of the product.

Protocol B: Regioselective C-6 Lithium-Halogen Exchange

Target: Introduction of an electrophile (e.g., formyl group) at C-6.

Reagents:

  • Substrate: 6-Iodo-7-bromoquinoline (1.0 mmol)

  • Reagent:

    
    -Butyllithium (1.05 mmol, 2.5 M in hexanes)
    
  • Electrophile: DMF (Dimethylformamide) (1.5 mmol)

  • Solvent: Anhydrous THF (10 mL)

Workflow:

  • Cryogenic Setup: Cool the solution of substrate in THF to -78 °C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 5 minutes. Stir for 15 minutes at -78 °C.
    
    • Critical: The exchange of C-I is instantaneous. Extended stirring or warming will lead to "scrambling" or lithiation at the C-7 position.

  • Quench: Add DMF dropwise. Stir for 30 minutes, allowing the mixture to warm to 0 °C.

  • Workup: Quench with sat. NH₄Cl. Extract with ether.

Troubleshooting & Optimization

Loss of Selectivity

If you observe C-7 byproducts (bis-coupling):

  • Temperature Control: Lower the reaction temperature by 10-20°C.

  • Catalyst Load: Reduce Pd loading to 1-2 mol%.

  • Ligand Choice: Switch to PPh₃ (less active) from electron-rich ligands like PCy₃ or S-Phos.

Reactivity Reversal (Rare)

In highly electron-deficient systems (e.g., 7-bromo-6-iodo-4-nitro-quinazoline), the electronic activation of the C-7 position by the ortho-nitro group might compete with the inherent lability of the C-6 iodine. In such cases, DFT calculations are recommended to predict the local electrophilicity indices.

References

  • Fairlamb, I. J. S., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 5798-5812. Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Bock, M. J., & Denmark, S. E. (2024).[9] "A Catalytic Enantiotopic-Group-Selective Suzuki Reaction." Journal of Organic Chemistry, 89, 16195-16202.[9] Link

  • Langer, P. (2010). "Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis, 352, 11-12.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Bromo-2,4-dichloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2241720-34-1 | Molecular Formula: C₈HBrCl₂FIN₂[1][2]

Hazard Profiling & Risk Assessment

Senior Scientist Note: Do not treat this merely as a "toxic powder." The safety profile of this compound is dictated by its electrophilic reactivity .

The 2,4-dichloroquinazoline core is a potent electrophile.[3] The chlorine atoms at positions C4 and C2 are highly susceptible to nucleophilic aromatic substitution (


).
  • The Immediate Threat (Hydrolysis): In the presence of atmospheric moisture, the C4-Cl bond hydrolyzes, releasing Hydrogen Chloride (HCl) gas and generating the corresponding 4-hydroxy species. This makes the compound a lachrymator and a respiratory irritant even before it enters a reaction vessel.

  • The Biological Threat (Alkylating Potential): As a reactive halogenated heterocycle, this molecule can irreversibly alkylate biological nucleophiles (DNA/Proteins), posing a risk of sensitization and long-term toxicity.

Reactivity Visualization

The following diagram illustrates the moisture sensitivity mechanism that drives the PPE requirements.

ReactivityLogic Compound 7-Bromo-2,4-dichloro- 6-iodoquinazoline Intermediate Transition State (Tetrahedral Intermediate) Compound->Intermediate S_NAr Attack at C4 Moisture Atmospheric Moisture (H₂O Nucleophile) Moisture->Intermediate Product Degradation Product (Quinazolin-4-one derivative) Intermediate->Product Hazard RELEASE: HCl Gas (Corrosive/Irritant) Intermediate->Hazard Elimination

Caption: Mechanism of hydrolysis. The C4-Chlorine is the "soft spot" for moisture attack, necessitating acid-gas respiratory protection.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is calibrated based on permeation kinetics of halogenated heterocycles and the hydrolysis potential of the material.

Protection ZoneLow Intensity (Weighing <10 mg)High Intensity (Synthesis / Spills / >10 mg)Technical Rationale
Hand Protection Double Nitrile (0.11mm min)Laminate (Silver Shield) liner under NitrileHalogenated organics can permeate standard nitrile in <15 mins. Laminates provide >4hr breakthrough protection.
Respiratory Fume Hood (Face Velocity >100 fpm)Fume Hood + Respirator (P100 + Acid Gas) The "Acid Gas" cartridge is mandatory due to potential HCl generation upon contact with mucosal moisture.
Eye/Face Chemical Safety GogglesFace Shield + GogglesSafety glasses are inadequate; dust ingress can cause severe ocular burns due to hydrolysis on the eye surface.
Body Lab Coat (Cotton/Poly), Long SleevesChemical Resistant Apron (Tychem/PVC)Cotton absorbs; Tychem repels. Essential during liquid handling or scale-up.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Context: Static electricity in dry lab environments can cause this powder to "jump," leading to aerosolization.

  • Engineering Control: Operate strictly inside a chemical fume hood. Use an ionizing bar or anti-static gun on the weighing boat prior to use.

  • Tool Selection: Use PTFE (Teflon) coated spatulas . Avoid stainless steel if possible; micro-corrosion from trace HCl can contaminate sensitive catalytic reactions later.

  • The "Sandwich" Technique:

    • Place a tared weighing boat on the balance.

    • Add the reagent.[3]

    • Immediately cover with a second weighing boat or Parafilm before removing from the balance draft shield to transport to the reaction vessel.

B. Solubilization
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, DMF) immediately.

  • Exotherm Check: The dissolution heat is generally low, but if the solvent is "wet," a delayed exotherm and pressure buildup (HCl) can occur. Vent the vial immediately after the first shake.

C. Spill Response Workflow

Do not wipe with water. Water accelerates the release of acidic fumes.

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder POWDER Assess->Powder Liquid SOLUTION Assess->Liquid Action_Powder Cover with Oil-Dri or Sand (Do NOT use water) Powder->Action_Powder Action_Liquid Absorb with Chem-Pad (Universal Binder) Liquid->Action_Liquid Neutralize Transfer to Waste Bag Double Bag immediately Action_Powder->Neutralize Action_Liquid->Neutralize Clean Wipe surface with 10% Sodium Bicarbonate Neutralize->Clean

Caption: Dry-method spill response prevents acceleration of HCl release.

Waste Disposal & Deactivation

Core Principle: Segregate from strong bases and oxidizers.

  • Quenching (Recommended):

    • If the protocol permits, quench trace residues by stirring in a solution of 5% Sodium Bicarbonate (NaHCO₃) . This neutralizes the acid generated by hydrolysis.

    • Warning: This releases CO₂ gas. Allow to off-gas in a hood before capping.

  • Solid Waste: Dispose of as "Halogenated Organic Solids - Toxic."

  • Liquid Waste: Combine with halogenated solvent waste.

    • Incompatibility: NEVER mix with "Basic Organic Waste" (e.g., waste containing TEA or Pyridine) without prior neutralization, as this can trigger a rapid polymerization or heat evolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703819, 7-Bromo-2,4-dichloro-6-iodoquinazoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,4-Dichloroquinazoline derivatives hazard classification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。